molecular formula C11H10ClN B1598212 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole CAS No. 302912-35-2

7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole

Cat. No.: B1598212
CAS No.: 302912-35-2
M. Wt: 191.65 g/mol
InChI Key: HKLFFMNEWYOFPM-UHFFFAOYSA-N
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Description

7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole is a chemical compound with the molecular formula C₁₁H₁₀ClN. It is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals. This compound is characterized by the presence of a chlorine atom at the 7th position of the indole ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole typically involves the cyclization of appropriate precursors under specific conditions One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclopentanone in the presence of an acid catalyst

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Fischer indole synthesis followed by chlorination. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced form.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide or potassium tert-butoxide in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with specific molecular targets. The chlorine atom at the 7th position can enhance the compound’s binding affinity to certain receptors or enzymes, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole
  • 7-Phenylethynyl-1,2,3,4-tetrahydrocyclopenta[b]indole
  • 7-Azido-1,2,3,4-tetrahydrocyclopenta[b]indole
  • 7-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole

Uniqueness

7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole is unique due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The chlorine atom can enhance the compound’s stability and influence its interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

7-chloro-1,2,3,4-tetrahydrocyclopenta[b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c12-7-4-5-11-9(6-7)8-2-1-3-10(8)13-11/h4-6,13H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLFFMNEWYOFPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC3=C2C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402152
Record name 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302912-35-2
Record name 7-Chloro-1,2,3,4-tetrahydrocyclopent[b]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=302912-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Chloro-1,2,3,4-tetrahydrocyclopent[b]indole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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